2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide . Industrial production methods may involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then reacted with the oxadiazole derivative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions include substituted oxadiazole derivatives and morpholine derivatives .
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride include other oxadiazole derivatives such as 2-(1,2,4-oxadiazol-5-yl)anilines and 2-[3-(2-hydroxy-5-methylphenyl)-1H-pyrazol-4-yl]-phenyl(morpholin-4-yl)methanone . These compounds share the oxadiazole core but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C13H16ClN3O3 |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-17-10-4-2-9(3-5-10)13-15-12(16-19-13)11-8-14-6-7-18-11;/h2-5,11,14H,6-8H2,1H3;1H |
InChI Key |
JDPOECINQYVILB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3CNCCO3.Cl |
Origin of Product |
United States |
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